4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]benzamide is a complex organic compound that features a piperidine ring, a thiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors.
Attachment of the Methoxyacetyl Group: The methoxyacetyl group is introduced to the piperidine ring under controlled conditions.
Formation of the Thiazole Ring: The thiazole ring is synthesized separately and then attached to the piperidine intermediate.
Coupling with Benzamide: The final step involves coupling the piperidine-thiazole intermediate with a benzamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its role as a pharmacological agent.
Biology: It is used in biological studies to understand its effects on cellular processes and molecular pathways.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
- **2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide
Uniqueness
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]benzamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
4-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-15(2)22-24-17(14-30-22)12-23-21(27)16-4-6-18(7-5-16)29-19-8-10-25(11-9-19)20(26)13-28-3/h4-7,14-15,19H,8-13H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYWRUJIZZKVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.